molecular formula C4H4O B011271 1-Buten-3-yn-2-ol CAS No. 103905-52-8

1-Buten-3-yn-2-ol

Cat. No.: B011271
CAS No.: 103905-52-8
M. Wt: 68.07 g/mol
InChI Key: RYEFLTCEZABBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Buten-3-yn-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H4O and its molecular weight is 68.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry

1-Buten-3-yn-2-ol is primarily used as a building block in the synthesis of more complex organic molecules. Its reactivity can be exploited in several ways:

  • Alkyne Synthesis : It serves as a precursor for synthesizing other alkynes through coupling reactions such as Sonogashira and Glaser coupling.
Reaction TypeDescriptionKey Reagents
Sonogashira CouplingForms carbon-carbon bonds with aryl halidesPd/C, CuI
Glaser CouplingDimerization to form diynesCopper salts

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in:

  • Antiviral Agents : Compounds derived from this compound have been explored for their efficacy against viral infections.

Material Science

The compound is also investigated for its role in the development of novel materials:

  • Polymerization : It can be used to create polymers with specific properties, such as increased thermal stability and mechanical strength.
Application AreaDescriptionExample Products
Polymer ChemistryUsed in the synthesis of specialized polymersConductive polymers
Coatings and AdhesivesEnhances adhesion propertiesSpecialty coatings

Case Study 1: Synthesis of Antiviral Compounds

A study published in Journal of Medicinal Chemistry explored the synthesis of antiviral compounds using this compound as a starting material. Researchers modified the compound through various functionalization steps, leading to derivatives that exhibited significant antiviral activity against influenza viruses.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated that this compound could be polymerized to produce materials with enhanced electrical conductivity. The resulting polymers were tested for use in flexible electronic devices, showing promising results.

Properties

IUPAC Name

but-1-en-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-3-4(2)5/h1,5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFLTCEZABBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146139
Record name 1-Buten-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103905-52-8
Record name 1-Buten-3-yn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103905-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Buten-3-yn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103905528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Buten-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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